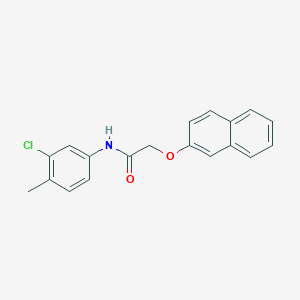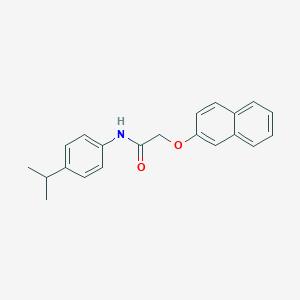![molecular formula C22H14FNO3 B398727 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE](/img/structure/B398727.png)
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide group attached to a fluorinated phenyl ring, which is further connected to a chromenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid and 2-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Another coumarin derivative with similar structural features.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A coumarin derivative with fluorine atoms, known for its anticancer properties.
Uniqueness
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is unique due to its specific combination of a fluorinated phenyl ring and a chromenyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H14FNO3 |
|---|---|
Poids moléculaire |
359.3g/mol |
Nom IUPAC |
2-fluoro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FNO3/c23-19-10-3-2-9-17(19)21(25)24-16-8-5-7-14(12-16)18-13-15-6-1-4-11-20(15)27-22(18)26/h1-13H,(H,24,25) |
Clé InChI |
QMRAYVQAQAPXGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B398644.png)
![2-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398645.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B398653.png)







